1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
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Overview
Description
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a 2-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride. This intermediate can be synthesized by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the reaction of this intermediate with 2-methyl-1H-imidazole under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong covalent or non-covalent interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The bromine and methoxy groups can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine
- 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine
- 5-bromo-2-methoxybenzenesulfonyl chloride
Uniqueness
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different heterocyclic rings. The combination of the bromine, methoxy, and sulfonyl groups also provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDJTGMHCSUPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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